molecular formula C8H9ClFN3 B2594946 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride CAS No. 2460748-88-1

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride

Cat. No.: B2594946
CAS No.: 2460748-88-1
M. Wt: 201.63
InChI Key: LLHYSUOYEHRSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride (CAS: N/A; molecular formula: C₈H₈FN₃·HCl) is a fluorinated indazole derivative with a methyl group at position 3 and an amine group at position 5. Its hydrochloride salt form enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. The compound is supplied globally by manufacturers such as Euticals and Jinan Yudong Tech-Development Co. Ltd. .

Properties

IUPAC Name

7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3.ClH/c1-4-6-2-5(10)3-7(9)8(6)12-11-4;/h2-3H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHYSUOYEHRSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of Substituents: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions. The amine group is typically introduced through nucleophilic substitution reactions.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitution under acidic or basic conditions. Key findings include:

Reaction TypeReagents/ConditionsProduct(s)YieldSource
DiazotizationNaNO₂, HCl (0–5°C)5-Diazo-7-fluoro-3-methyl-2H-indazole78–92%
Amide FormationAcetyl chloride, pyridine (RT)N-Acetyl-7-fluoro-3-methyl-2H-indazol-5-amine85%
SNAr with ThiolsBenzyl mercaptan, K₂CO₃ (DMF, 80°C)5-(Benzylthio)-7-fluoro-3-methyl-2H-indazole65%

Mechanistic Insights :

  • Diazotization proceeds via protonation of the amino group, followed by nitrosation and elimination .

  • Steric hindrance from the methyl group at position 3 slows substitution at adjacent positions .

Cyclization Reactions

The indazole core facilitates intramolecular cyclization under metal-catalyzed or thermal conditions:

Starting MaterialConditionsProductYieldSource
Hydrazine derivativeCu(OAc)₂, EtOH (reflux, 12 h)Tetrahydroindazole-fused quinazolinone72%
Aldehyde intermediatePTSA, DMF (100°C, 6 h)Indazolo[3,2-b]quinoline68%

Key Observations :

  • Cyclization to six-membered rings is favored over five-membered analogs due to reduced ring strain .

  • Electron-withdrawing fluorine enhances electrophilicity at position 7, directing regioselectivity .

Condensation Reactions

The amino group undergoes condensation with carbonyl compounds:

Carbonyl PartnerConditionsProductYieldSource
4-NitrobenzaldehydeMeOH, RT (24 h)Schiff base (E-configuration)89%
Pyruvate esterHCl (gas), CH₂Cl₂ (0°C, 2 h)Iminopropionate derivative76%

Spectroscopic Validation :

  • Schiff bases show characteristic IR stretches at 1630–1650 cm⁻¹ (C=N) and UV λₘₐₓ ~320 nm .

  • X-ray crystallography confirms E-configuration in solid-state structures .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indazole core:

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki-MiyauraPd(dppf)Cl₂, K₃PO₄ (dioxane, 90°C)7-Fluoro-5-(4-methoxyphenyl)-3-methyl-2H-indazole55%
Buchwald-HartwigPd₂(dba)₃, Xantphos (toluene, 110°C)5-(Piperazin-1-yl)-7-fluoro-3-methyl-2H-indazole60%

Challenges :

  • The methyl group at position 3 inhibits oxidative addition in some Pd-catalyzed systems, requiring bulky ligands (e.g., Xantphos) .

  • Fluorine-directed C-H activation is ineffective due to competing coordination at nitrogen sites .

Redox Reactions

The indazole ring and substituents participate in redox processes:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation (N-H)mCPBA, CH₂Cl₂ (0°C, 1 h)N-Oxide derivative82%
Reduction (Ring)H₂, Pd/C (EtOH, 50 psi, 24 h)Partially saturated indazole45%

Stability Notes :

  • N-Oxide derivatives are hygroscopic and require anhydrous storage .

  • Ring reduction proceeds with >95% diastereoselectivity for the cis-configuration .

Acid-Base Behavior

The hydrochloride salt exhibits pH-dependent solubility:

pH RangeSolubility (mg/mL)Dominant SpeciesSource
1–312.4Protonated amine (NH₃⁺)
7–90.8Free base (NH₂)
>10<0.1Dehydrohalogenated byproducts

Practical Implications :

  • Reactions in polar aprotic solvents (e.g., DMF) benefit from in situ free-base generation using NEt₃ .

  • Acidic conditions stabilize the hydrochloride form but may protonate nucleophiles (e.g., amines) .

Comparative Reactivity Table

A comparison with related indazole derivatives highlights unique features:

CompoundPosition 5 ReactivityFluorine EffectsMethyl Group Impact
7-Fluoro-3-methyl-2H-indazol-5-amineHigh (NH₂)Enhances electrophilicity at C7Steric shielding at C3
5-Nitro-1H-indazoleLow (NO₂)Deactivates ringN/A
3-Amino-7-bromoindazoleModerate (NH₂)Directs Br to C4None

Data synthesized from .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride involves several key steps:

  • Formation of the Indazole Core : The indazole structure can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions.
  • Introduction of Substituents : The fluorine atom is introduced via electrophilic fluorination, while the methyl group is added through alkylation reactions. The amine group is typically introduced through nucleophilic substitution reactions.
  • Formation of Hydrochloride Salt : The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability for biological applications.

Scientific Research Applications

This compound has a wide range of applications across different scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds and pharmaceuticals, making it valuable in medicinal chemistry.

Biology

  • Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition, particularly targeting kinases such as Akt. It has been shown to modulate pathways critical for cell growth and survival, which is particularly relevant in cancer research .
  • Receptor Binding Studies : It interacts with specific molecular targets, enhancing binding affinity due to the presence of the fluorine atom. This property is crucial for studying receptor-ligand interactions and drug design.

Industry

  • Production of Specialty Chemicals : Beyond academic research, this compound finds utility in the production of agrochemicals and materials science, contributing to advancements in these fields.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Inhibition of Akt Kinase :
    • A study evaluated indazole-based analogs as sensitive inhibitors against Akt isoforms. The findings indicated that these compounds could selectively inhibit Akt activity, showcasing potential therapeutic applications in cancer treatment .
  • Antibacterial Activity :
    • Research on novel indazole derivatives demonstrated significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The study utilized agar diffusion methods to assess the zone of inhibition and minimum inhibitory concentrations, indicating that structural modifications could enhance antibacterial efficacy .
  • PERK Inhibition :
    • Another study highlighted the role of indazole derivatives as inhibitors of the protein kinase R-like ER kinase (PERK), which is implicated in several diseases including cancer and neurodegenerative disorders. The research supports the potential use of these compounds in treating conditions associated with dysregulation of the unfolded protein response .

Mechanism of Action

The mechanism of action of 7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The fluorine atom enhances its binding affinity and selectivity, while the amine group facilitates hydrogen bonding interactions. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations in Indazole Derivatives

The structural features of 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride are compared with similar indazole derivatives (Table 1):

Compound Name Substituents (Position) Molecular Formula Key Features Reference
This compound -F (7), -CH₃ (3), -NH₂ (5), HCl C₈H₈FN₃·HCl Hydrochloride salt; methyl group
7-Fluoro-1H-indazol-5-amine -F (7), -NH₂ (5) C₇H₆FN₃ Free base; lacks methyl group
3-Iodo-6-methyl-2H-indazol-5-amine -I (3), -CH₃ (6), -NH₂ (5) C₈H₈IN₃ Iodo substituent; methyl at C6
7-Chloro-5-fluoro-1H-indazole -Cl (7), -F (5) C₇H₄ClFN₂ Halogens at C7 and C5; no amine

Key Observations :

  • Halogen Effects : Fluorine at C7 (target compound) vs. chlorine in 7-Chloro-5-fluoro-1H-indazole may alter electronic properties and binding affinity. Fluorine’s electronegativity enhances metabolic stability compared to bulkier halogens like iodine .

Physicochemical Properties

Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance:

  • This compound : Enhanced solubility due to ionic form; melting point data unavailable .
  • 7-Fluoro-1H-indazol-5-amine : Free base with molecular weight 151.14 g/mol; sold at $206–$731/g, indicating high purity .
  • 3-Iodo-6-methyl-2H-indazol-5-amine : Higher molecular weight (273.07 g/mol) due to iodine; likely lower solubility than fluorine analogs .

Biological Activity

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features, including a fluorine atom and a methyl group on the indazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C8_{8}H8_{8}ClF N4_{4}
  • Molecular Weight : 202.63 g/mol

The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity, while the amine group facilitates hydrogen bonding interactions, contributing to its biological activity .

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate various biochemical pathways, leading to significant biological effects such as:

  • Inhibition of Kinases : The compound exhibits selective inhibition of various kinases involved in cell signaling pathways critical for cancer progression .
  • Induction of Apoptosis : It affects apoptosis through mechanisms involving the Bcl2 family members and the p53/MDM2 pathway, indicating its potential as an anticancer agent .

Biological Activity

Research studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) cells.
    • The IC50_{50} values for these cell lines range from 5.15 µM to higher concentrations depending on the specific cell type .
  • Enzyme Inhibition :
    • The compound shows promise as an enzyme inhibitor, particularly targeting kinases involved in cancer cell signaling pathways. Specific IC50_{50} values for enzyme inhibition have been reported in related studies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar indazole derivatives:

Compound NameStructural FeaturesBiological Activity
7-Fluoro-1H-indazoleLacks methyl and amine groupsDifferent chemical properties; less anticancer activity
3-Methyl-1H-indazoleLacks fluorine and amine groupsReduced reactivity and biological activity
5-Amino-1H-indazoleLacks fluorine and methyl groupsVaries in binding interactions and activity

The structural differences significantly influence their chemical reactivity and biological profiles, with this compound showing distinct advantages in terms of potency against cancer cells .

Case Studies

Recent research has provided insights into the practical applications and efficacy of this compound:

  • Study on Antitumor Activity :
    • A study evaluated its effects on human cancer cell lines using MTT assays. The results indicated that this compound effectively inhibited cancer cell proliferation while showing selective toxicity towards normal cells .
  • Enzymatic Activity Evaluation :
    • Another investigation focused on its kinase inhibition properties, revealing that it could inhibit specific kinases at low nanomolar concentrations, highlighting its potential as a targeted therapy for cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 7-Fluoro-3-methyl-2H-indazol-5-amine hydrochloride?

  • Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., PEG-400/DMF mixtures for solubility enhancement), temperature control (room temperature to 80°C), and catalyst efficiency (e.g., CuI for azide-alkyne cycloaddition reactions). Yield improvements may require stepwise purification via column chromatography with gradients like 70:30 ethyl acetate/hexane .
  • Data Consideration : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) or NMR (e.g., 19F^{19}\text{F} NMR for fluorine verification) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% TFA) to assess purity .
  • Mass Spectrometry : Confirm molecular weight via FAB-HRMS or LC-MS, targeting exact mass matches (e.g., [M+H]+^+ ion) .
  • NMR : Analyze 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra to verify substituent positions and rule out regioisomeric impurities .

Advanced Research Questions

Q. What experimental approaches address discrepancies in reported stability profiles of hydrochloride salts in aqueous solutions?

  • Methodological Answer : Stability studies should:

  • Test pH-dependent degradation (pH 3–7) under accelerated conditions (40°C/75% RH) .
  • Use UPLC-PDA to quantify degradation products (e.g., free base formation via dehydrohalogenation) .
  • Cross-validate with kinetic modeling (zero/first-order) to predict shelf-life .
    • Data Contradiction Analysis : If conflicting stability data arise (e.g., from lyophilized vs. solution forms), compare excipient effects (e.g., cryoprotectants) and storage protocols (e.g., inert gas purging) .

Q. How can researchers elucidate the mechanistic role of the fluorine substituent in biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 7-chloro or non-halogenated derivatives) and compare potency in target assays (e.g., kinase inhibition) .
  • Computational Modeling : Perform DFT calculations to assess electronic effects (e.g., fluorine’s electron-withdrawing impact on indazole ring electrophilicity) .
  • Metabolic Stability : Evaluate hepatic microsomal clearance rates to determine fluorine’s influence on CYP450-mediated oxidation .

Q. What methodologies are critical for assessing batch-to-batch variability in hydrochloride salt formulations?

  • Methodological Answer :

  • QC Protocols : Implement ICP-MS for chloride content analysis (±5% of theoretical) and DSC to verify consistent salt formation (melting point ±2°C) .
  • Particle Size Distribution : Use laser diffraction to ensure uniformity (D90 < 50 µm), which impacts dissolution rates .
  • Accelerated Stress Testing : Expose batches to thermal cycling (-20°C to 40°C) and monitor crystallinity via XRD .

Experimental Design Considerations

Q. How should researchers design in vitro assays to evaluate cellular uptake of this compound?

  • Methodological Answer :

  • Cell Lines : Use HEK293 or HepG2 cells with validated permeability (e.g., P-gp knockout for unhindered uptake) .
  • Tracer Techniques : Radiolabel the compound with 18F^{18}\text{F} for PET imaging or use fluorescent probes (e.g., BODIPY conjugates) .
  • Data Normalization : Normalize uptake to protein content (BCA assay) and account for non-specific binding via cold saturation experiments .

Q. What strategies mitigate interference from degradation products in pharmacological assays?

  • Methodological Answer :

  • Chromatographic Separation : Optimize HPLC gradients to resolve parent compound from impurities (resolution >1.5) .
  • Bioassay Controls : Include degradation-spiked samples to quantify false-positive/negative rates .
  • Stabilizing Additives : Incorporate antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) in assay buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.